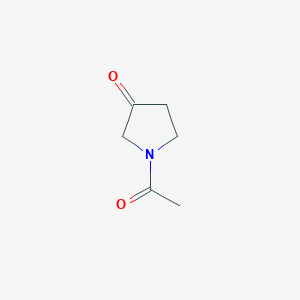

1-Acetylpyrrolidin-3-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-acetylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(8)7-3-2-6(9)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDFXHZLODLGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618570 | |

| Record name | 1-Acetylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34086-58-3 | |

| Record name | 1-Acetylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies

While specific literature detailing the synthesis of 1-Acetylpyrrolidin-3-one is limited, its structure suggests several plausible synthetic strategies based on established methodologies for constructing the pyrrolidin-3-one core and subsequent N-functionalization.

A primary approach involves the initial synthesis of the pyrrolidin-3-one ring system, followed by acetylation of the secondary amine. The pyrrolidin-3-one core can be assembled through various cyclization reactions. For example, intramolecular cyclization of suitable acyclic precursors, such as those derived from the Michael addition of amines to α,β-unsaturated carbonyl compounds, is a common strategy. rsc.org Another established method is the Dieckmann condensation of N-substituted amino acid esters.

Once the pyrrolidin-3-one hydrochloride or free base is obtained, the final step is a standard N-acetylation. This is typically achieved by reacting the secondary amine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the acid byproduct.

A convergent alternative involves the cyclization of an acyclic precursor that already contains the N-acetyl group. This could involve, for instance, the intramolecular cyclization of a suitably functionalized N-acetylated amino ketone or ester. Such methods are part of the broader toolkit for synthesizing substituted pyrrolidines and pyrrolidinones. mdpi.com

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of 1-Acetylpyrrolidin-3-one is dictated by the two carbonyl functionalities within its structure: the C3-ketone and the C1-amide (lactam). The molecule is a cyclic β-keto amide.

The ketone at the C3 position is the most reactive site for nucleophilic addition. It can undergo typical ketone reactions such as reduction to a secondary alcohol (1-acetylpyrrolidin-3-ol), reductive amination to introduce an amino group, and Wittig-type reactions to form an exocyclic double bond.

The protons on the C2 and C4 positions, which are alpha to the ketone, are acidic and can be removed by a suitable base to form an enolate. This enolate intermediate can then react with various electrophiles, allowing for α-alkylation, α-acylation, and other functionalizations at these positions. The regioselectivity of enolate formation and subsequent reactions is a key aspect of its chemistry. rsc.org

The tertiary amide is generally less reactive than the ketone. Amide bonds are stabilized by resonance and typically require harsh conditions (strong acid or base) for hydrolysis. The N-acetyl group is stable under many conditions but could potentially be cleaved under forcing hydrolytic or reductive conditions.

In one documented study exploring oxidant-free cross-dehydrogenative C(sp3)–O coupling, this compound was found to be unreactive under the specific electrochemical conditions employed, indicating a certain level of stability in that particular reaction manifold.

Advanced Spectroscopic Characterization

While experimentally verified spectra for 1-Acetylpyrrolidin-3-one are not widely published, its structure allows for the prediction of its key spectroscopic features based on standard principles of NMR, IR, and mass spectrometry.

Predicted Spectroscopic Data:

| Technique | Predicted Features |

| ¹H NMR | - CH₃ (Acetyl) : A singlet around δ 2.1 ppm. - -CH₂-C=O (C4-H) : A triplet around δ 2.5-2.8 ppm. - N-CH₂-CH₂ (C5-H) : A triplet around δ 3.5-3.8 ppm. - N-CH₂- (C2-H) : A singlet or narrow multiplet around δ 3.9-4.2 ppm. |

| ¹³C NMR | - CH₃ (Acetyl) : A signal around δ 22-25 ppm. - -CH₂-C=O (C4) : A signal around δ 35-40 ppm. - N-CH₂-CH₂ (C5) : A signal around δ 45-50 ppm. - N-CH₂- (C2) : A signal around δ 50-55 ppm. - C=O (Amide) : A signal around δ 169-172 ppm. - C=O (Ketone) : A signal around δ 205-210 ppm. libretexts.org |

| IR Spectroscopy | - Amide C=O Stretch : A strong, sharp absorption band around 1680-1700 cm⁻¹. - Ketone C=O Stretch : A strong, sharp absorption band around 1740-1760 cm⁻¹. - C-N Stretch : A moderate absorption around 1200-1300 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺) : A peak corresponding to the molecular weight (127.14 g/mol ). - Major Fragments : A prominent fragment from the loss of the acetyl group (M-43), and other fragments resulting from ring cleavage. |

Note: Predicted NMR shifts are estimates and can vary based on solvent and experimental conditions. The presence of two conformers due to amide bond rotation could lead to peak broadening or duplication in the NMR spectra. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the properties of molecules like 1-Acetylpyrrolidin-3-one, especially given the limited experimental data. researchgate.net

Density Functional Theory (DFT) calculations can be employed to determine the molecule's lowest energy conformation, bond lengths, bond angles, and electronic properties. Such calculations can predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for structure verification. nih.gov Furthermore, DFT can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which helps in understanding its reactivity and kinetic stability.

Molecular Docking is a computational technique that can predict the preferred binding mode of this compound to a macromolecular target, such as an enzyme or receptor. By placing the molecule into the binding site of a protein with a known structure, docking algorithms can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). This approach is widely used in drug discovery to prioritize compounds for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on a series of related pyrrolidin-3-one derivatives could elucidate the structural features that are critical for a specific biological activity. While no such study has focused on this compound itself, the principles could be applied to a library of its analogues to build predictive models for guiding the design of more potent compounds.

Biological Activities and Pharmacological Relevance

There is no specific, publicly available research detailing the biological activities of 1-Acetylpyrrolidin-3-one. However, the pyrrolidinone scaffold is a cornerstone of many biologically active compounds, suggesting that this compound is a promising candidate for pharmacological screening. researchgate.net

Derivatives of the parent pyrrolidine (B122466) ring are known to exhibit a wide spectrum of biological effects, including:

Anti-inflammatory and Analgesic Activity : Many heterocyclic compounds, including pyrrolidine derivatives, have been investigated for their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Antimicrobial and Antiviral Activity : The pyrrolidine nucleus is found in numerous natural and synthetic agents with activity against bacteria, fungi, and viruses. researchgate.net

Anticancer Activity : The scaffold is present in several compounds investigated for their cytotoxic effects against various cancer cell lines. researchgate.net

Central Nervous System (CNS) Activity : The structural similarity to neurotransmitters and other CNS-active molecules makes pyrrolidinones attractive candidates for treating neurological and psychiatric disorders, including epilepsy. nih.gov

The specific combination of a ketone and an N-acetyl group in this compound provides a unique chemical entity that may interact differently with biological targets compared to other pyrrolidinone derivatives. Its potential as an inhibitor of enzymes such as β-N-acetylhexosaminidases, where N-acetylated substrates are recognized, is an area of speculative interest. nih.gov

Future Research Directions

Strategies for Ring System Construction and Functionalization of Pyrrolidinone Core

The construction of the this compound scaffold can be achieved through methods that build the ring from acyclic precursors (de novo synthesis) or by modifying existing cyclic molecules.

De Novo Synthesis Approaches to the this compound Scaffold

De novo strategies involve the formation of the five-membered pyrrolidinone ring through intramolecular cyclization of open-chain precursors. These methods are valued for their ability to construct the core structure from readily available starting materials.

One fundamental approach is the intramolecular cyclization of γ-amino ketones . For instance, a theoretical pathway could involve the reaction of a precursor like N-acetylethylenediamine with a suitable four-carbon chain to form a γ-amino ketone, which then undergoes ring closure. The efficiency of such cyclizations often depends on reaction conditions like solvent and temperature to favor the formation of the five-membered ring.

Another significant method is the reductive amination of diketones . An industrial-scale synthesis of a related compound, 1-methylpyrrolidin-3-ol, uses reductive amination. A theoretical adaptation for this compound could involve the condensation of acetylacetone (B45752) (2,4-pentanedione) with ammonia (B1221849) to form an imine, followed by hydrogenation and subsequent cyclization under acidic conditions to yield the pyrrolidinone ring.

The Dakin-West reaction presents a classical method starting from amino acids. For the synthesis of a related compound, 5-acetylpyrrolidin-2-one, glutamic acid can be used. google.com This reaction facilitates the cyclization of the amino acid into a five-membered nitrogen-containing ring while simultaneously achieving acylation. google.com

Modern approaches include multicomponent reactions (MCRs) , which offer an efficient and green pathway. For example, novel polysubstituted 2-pyrrolidinones have been synthesized by reacting primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) under grinding and neat conditions at room temperature, achieving good to high yields in short reaction times. tandfonline.com Similarly, the nitro-Mannich reaction has been utilized for the stereoselective synthesis of pyrrolidinones. This one-pot process involves the conjugate addition of a diorganozinc species to a nitroacrylate, followed by an in situ nitro-Mannich reaction and spontaneous lactamisation to form the five-membered ring with three contiguous stereocentres in a highly diastereoselective manner. ucl.ac.uk

| De Novo Synthetic Approach | Key Precursors | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Cyclization of γ-Amino Ketones | γ-amino ketone precursors | Intramolecular Cyclization | Fundamental route to the pyrrolidinone core. | |

| Reductive Amination of Diketones | Diketones (e.g., acetylacetone), Ammonia | Condensation, Hydrogenation, Cyclization | Potentially scalable for industrial applications. | |

| Multicomponent Reactions | Primary amines, Alkyl acetoacetates, Maleic anhydride | One-pot reaction | Environmentally friendly, catalyst-free, high yields. | tandfonline.com |

| Nitro-Mannich Reaction | Nitroacrylates, Diorganozinc species | Conjugate addition, Nitro-Mannich, Lactamisation | One-pot, highly diastereoselective, generates three stereocenters. | ucl.ac.uk |

| Smiles-Truce Cascade | Arylsulfonamides, Cyclopropane (B1198618) diesters | Nucleophilic ring-opening, Aryl transfer, Lactam formation | Metal-free, one-pot synthesis of densely functionalized pyrrolidinones. | acs.org |

Transformation of Precursor Molecules to this compound

Synthesizing this compound can also be accomplished by chemically modifying existing cyclic precursors. This is a common strategy, especially when starting from chiral pool molecules to impart stereochemistry.

A straightforward method is the oxidation of 1-acetylpyrrolidin-3-ol . This precursor alcohol can be oxidized to the corresponding ketone, this compound, using reagents like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane (B109758) (CH₂Cl₂), often resulting in high purity and yield.

Pyrrolidine-containing natural products, particularly amino acids like proline and 4-hydroxyproline , are versatile starting materials. nih.gov For instance, trans-4-hydroxy-L-proline serves as a chiral template for synthesizing various pyrrolidine (B122466) derivatives. psu.edu The synthesis involves a sequence of reactions including esterification, acylation, sulfonation, nucleophilic substitution, and catalytic hydrogenation to arrive at functionalized pyrrolidine scaffolds. psu.edu

Other heterocyclic systems can also be transformed into the pyrrolidinone ring. A one-pot reaction for synthesizing 3-pyrrolin-2-one derivatives involves the condensation of amino acid esters with 2,5-dimethoxy-2,5-dihydrofuran (B146672) in an acidic medium. researchgate.net Another stereoselective method includes the ozonolysis of an oxazine (B8389632) precursor, which opens the heterocycle, followed by intramolecular cyclization of the resulting aminoaldehyde to form the pyrrolidine derivative. mdpi.com

| Precursor Type | Specific Precursor Example | Transformation Strategy | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Substituted Pyrrolidine | 1-Acetylpyrrolidin-3-ol | Oxidation | PCC/CH₂Cl₂ | |

| Amino Acid | trans-4-Hydroxy-L-proline | Multistep functional group interconversion | Esterification, acylation, sulfonation, SN2, hydrogenation | psu.edu |

| Furan Derivative | 2,5-Dimethoxy-2,5-dihydrofuran | Condensation with amino acid esters | Acidic medium | researchgate.net |

| Oxazine Derivative | Substituted Oxazine | Ozonolysis and Intramolecular Cyclization | 1. O₃; 2. Pd(OH)₂, MeOH/AcOH | mdpi.com |

Regioselective and Stereoselective Synthesis of this compound Analogs

For applications in drug development, precise control over the molecular architecture is essential. This includes ensuring the acetyl group is attached specifically at the nitrogen atom (regioselectivity) and controlling the three-dimensional arrangement of substituents (stereoselectivity), particularly at the C3 position.

Control of Acetylation at the Nitrogen Atom

Regiocontrolled N-acetylation is typically a straightforward step in the synthesis of this compound and its derivatives. If the synthesis starts with a pyrrolidinone precursor that has a free secondary amine (N-H), standard acylation methods can be employed. This involves reacting the pyrrolidinone with an acetylating agent like acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct. ontosight.ai

In some multistep syntheses starting from precursors like trans-4-hydroxy-L-proline, the acylation step is performed early in the sequence to protect the nitrogen atom and influence the reactivity of other functional groups. psu.edu The choice of acyl group can be varied to produce a range of N-acyl pyrrolidinone derivatives. psu.edu

Stereochemical Considerations at the C3 Position

When the pyrrolidinone ring is substituted at the C3 position, controlling the stereochemistry becomes critical. Several strategies are employed to achieve high stereoselectivity.

One major approach is to start with a chiral precursor . Trans-4-hydroxy-L-proline is a widely used chiral building block that sets the stereochemistry early in the synthetic route. psu.edu Subsequent reactions are designed to proceed with retention or controlled inversion of stereocenters. For example, a nucleophilic substitution (SN2) reaction can be used to invert the configuration at a specific carbon atom. psu.edu

Asymmetric reactions are also powerful tools. The nitro-Mannich reaction followed by lactamisation can generate up to three contiguous stereocenters with high diastereoselectivity in a single pot. ucl.ac.uk Furthermore, asymmetric variations of this reaction have been explored using chiral ligands to induce enantioselectivity. ucl.ac.uk Organocatalysis, for instance using L-proline, can facilitate stereospecific intramolecular Mannich cyclizations to form bicyclic systems containing the pyrrolidinone core. mdpi.com

Advanced Synthetic Techniques and Methodologies

The field of organic synthesis is continually evolving, with the development of more efficient, selective, and environmentally benign methods. The synthesis of pyrrolidinones has benefited from these advancements.

N-Heterocyclic Carbene (NHC) Catalysis: A practical and facile protocol for constructing highly functionalized 2-pyrrolidinones has been developed using NHC-catalyzed radical tandem cyclization. rsc.org This transition-metal-free method demonstrates broad substrate scope and high efficiency. rsc.org

Green Chemistry Approaches: Environmentally friendly methods that avoid hazardous solvents and catalysts are of growing interest. An efficient synthesis of novel 2-pyrrolidinone (B116388) analogs has been described that proceeds under catalyst- and solvent-free conditions by grinding the reactants at room temperature. tandfonline.com

Metal-Free Cascade Reactions: A novel, one-step synthesis of densely functionalized pyrrolidinones has been achieved through a Smiles-Truce cascade reaction. acs.org This metal-free process starts from commercially available materials and involves a simple base treatment, offering an operationally simple route to valuable pharmacophores. acs.org

Photoredox Catalysis: Visible light-promoted synthesis of pyrrolidinone derivatives has been demonstrated using Rose Bengal as a photoredox catalyst, showcasing the application of modern photocatalysis in constructing these heterocyclic scaffolds. tandfonline.com

Microwave-Assisted Synthesis in Pyrrolidinone Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. google.comresearchgate.net This technique has been successfully applied to the synthesis of various pyrrolidinone derivatives.

One notable application involves the one-pot, three-component reaction of aromatic aldehydes, anilines, and dialkylacetylenedicarboxylates in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in water under microwave irradiation. researchgate.net This method provides a green and efficient route to substituted pyrrolidinones. researchgate.net The use of microwave irradiation dramatically reduces reaction times from hours to minutes. google.com For instance, the synthesis of N-methyl succinimide, a precursor to N-methyl pyrrolidone, was achieved in 2-5 minutes under microwave conditions, a significant improvement over the 5-6 hours required with conventional heating. google.com

The energy efficiency of microwave-assisted synthesis of pyrrolidinones has been demonstrated using a sulfonic acid-functionalized ionic liquid, 1,1'-butylene-bis(3-sulfo-3H-imidazol-1-ium) chloride, in ethylene (B1197577) glycol. um.edu.myresearchgate.net This approach highlights the potential for developing environmentally benign synthetic protocols. um.edu.myresearchgate.net A study on the synthesis of 1H-pyrrol-3-oles from 2-amino acid-derived enamine-type Schiff bases also showcased the superiority of microwave-assisted methods over conventional heating, resulting in improved yields. mdpi.com

Furthermore, multicomponent reactions for synthesizing pyrrolidinone scaffolds have been effectively accelerated using microwave irradiation. scilit.comijcce.ac.ir For example, the synthesis of acridine-1,8(2H,5H)-diones was achieved in good to excellent yields through a one-pot, three-component reaction of dimedone, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water under microwave conditions. ijcce.ac.ir Similarly, a sequential two-step, one-pot microwave-assisted synthesis of 5-monosubstituted hydantoins from L-amino acids in water has been developed, offering a rapid and eco-friendly strategy. beilstein-journals.org

Catalyst Development for this compound Synthesis

The development of efficient catalysts is crucial for the synthesis of this compound and its derivatives. Various catalytic systems, including metal-based catalysts, organocatalysts, and green catalysts, have been explored to improve reaction efficiency, selectivity, and sustainability.

Metal-Based Catalysts: Palladium catalysts supported on materials like alumina (B75360) are widely used in hydrogenation and other transformations. rsc.org For instance, a scalable method for producing 1-methylpyrrolidin-3-ol utilizes a palladium catalyst for the hydrogenation of an intermediate. This approach could be adapted for this compound synthesis. Raney nickel is another effective catalyst for reductive amination processes that can lead to the pyrrolidinone ring. Copper-based heterogeneous catalysts have also shown excellent activity in cycloaddition reactions for synthesizing related heterocyclic structures. mdpi.com

Organocatalysts: Proline and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis. nih.govresearchgate.net Diarylprolinol silyl (B83357) ethers, for example, are effective in activating aldehydes for various asymmetric transformations. acs.orgbeilstein-journals.org The structural modification of these pyrrolidine-based catalysts, such as the introduction of fluorine atoms, can significantly impact their physicochemical properties and catalytic activity. acs.org Chiral phosphoric acids have also been demonstrated to control the stereochemistry in the synthesis of related phosphorus-containing compounds. nih.gov

Green and Supramolecular Catalysts: In line with the principles of green chemistry, there is a growing interest in using environmentally benign catalysts. β-cyclodextrin, a water-soluble supramolecular catalyst, has been successfully used in the one-pot, three-component synthesis of substituted pyrrolidine-2-one derivatives in a water-ethanol solvent system at room temperature. bohrium.com This method offers a greener alternative to traditional synthetic routes. bohrium.com

| Catalyst Type | Example Catalyst | Application in Pyrrolidinone Synthesis | Reference |

| Metal-Based | Palladium on Alumina | Hydrogenation of intermediates | rsc.org |

| Metal-Based | Raney Nickel | Reductive amination | |

| Metal-Based | Copper(II) complexes | Azide-alkyne cycloaddition | mdpi.com |

| Organocatalyst | Diarylprolinol silyl ethers | Asymmetric α-functionalization of aldehydes | acs.orgbeilstein-journals.org |

| Organocatalyst | Proline derivatives | Asymmetric aldol (B89426) and Michael reactions | nih.govresearchgate.net |

| Green Catalyst | β-Cyclodextrin | One-pot synthesis of pyrrolidine-2-ones | bohrium.com |

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and operational simplicity. researchgate.netnih.gov MCRs have been extensively utilized for the diversification of the pyrrolidinone scaffold. researchgate.net

A prominent example is the Ugi and Passerini reactions, which utilize isocyanides as key components. semanticscholar.org Enols have been successfully employed for the first time as the acidic component in these reactions to synthesize 3-substituted pyrrolidinones containing peptidic or pseudo-peptidic groups. semanticscholar.orgnih.gov This approach provides a convenient alternative for accessing biologically relevant pyrrolidinone derivatives. nih.gov

The synthesis of highly functionalized pyrrolidinone derivatives can be achieved through a one-pot, three-component reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate. rsc.org This reaction can be promoted by ultrasound irradiation in the presence of citric acid as a green additive, leading to high yields and purity without the need for chromatographic purification. rsc.org

Furthermore, MCRs have been employed to generate diverse libraries of compounds for drug discovery. nih.govresearchgate.net The combination of MCRs with subsequent transformations allows for significant scaffold diversification. nih.gov For instance, a catalytic multicomponent approach has been developed for the stereoselective synthesis of cis-4,5-disubstituted pyrrolidinones. scilit.com The diversification of pyrrolidinone and piperidine (B6355638) rings can be achieved through ester amidation and N-functionalization, providing access to a wide range of derivatives. researchgate.net These strategies highlight the versatility of MCRs in generating structurally diverse and complex pyrrolidinone-based molecules. mdpi.comacs.org

Isolation and Purification Strategies for this compound

The isolation and purification of this compound and its derivatives are critical steps to ensure the final product's purity, which is essential for its intended applications, particularly in pharmaceutical synthesis. google.com Common purification techniques include recrystallization, chromatography, and distillation.

Recrystallization: Recrystallization is a widely used method for purifying solid compounds. For instance, crude crystals of (S)-4-hydroxy-2-pyrrolidinone were successfully purified by recrystallization from ethanol, yielding colorless crystals with a high melting point. google.com Similarly, various synthesized pyrrolidinone derivatives have been purified by recrystallization from solvents like propan-2-ol. mdpi.com The choice of solvent is crucial for effective purification and obtaining high-purity crystals. google.com

Chromatography: Column chromatography is a versatile technique for separating and purifying compounds from a reaction mixture. google.com Flash chromatography, a variation of column chromatography that uses pressure to speed up the solvent flow, is often employed for the purification of pyrrolidinone derivatives. For example, after a reaction, the residue obtained after evaporation of the solvent was purified by flash chromatography to isolate the desired product. nih.govacs.org

Distillation: For liquid compounds, distillation is a primary purification method. Continuous distillation in a column at reduced pressure has been used for the purification of crude pyrrolidine to achieve a purity of over 99%. google.com This method is particularly useful for large-scale industrial production.

Extraction and Work-up: Before the final purification step, a preliminary work-up procedure is often necessary. This typically involves extracting the crude product from the reaction mixture using a suitable solvent, such as ethyl acetate. scispace.com The organic phases are then combined, dried over an anhydrous salt like sodium sulfate, and the solvent is removed by a rotary evaporator. scispace.com

The selection of the appropriate purification strategy depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities present. A combination of these techniques may be required to achieve the desired level of purity. google.com

| Purification Technique | Description | Application Example | Reference |

| Recrystallization | Purification of solids based on differences in solubility. | Purifying (S)-4-hydroxy-2-pyrrolidinone from ethanol. | google.com |

| Column Chromatography | Separation based on differential adsorption of compounds. | Purifying pyrrolidinone derivatives using flash chromatography. | nih.govacs.org |

| Distillation | Separation of liquids based on differences in boiling points. | Purifying crude pyrrolidone via continuous distillation. | google.com |

| Extraction | Separating a compound from a mixture by partitioning between two immiscible liquid phases. | Extracting crude product with ethyl acetate. | scispace.com |

Reactivity at the Acetyl Moiety

The acetyl group (CH₃CO-) attached to the nitrogen atom is an N-acyl substituent, which functions as a tertiary amide. Its reactivity is characteristic of amides, but is also influenced by its position within the lactam structure.

Hydrolysis and Transacetylation Reactions

The N-acetyl group of this compound can undergo nucleophilic acyl substitution reactions, primarily hydrolysis and transacetylation.

Hydrolysis: Like other amides, the acetyl group can be hydrolyzed to yield acetic acid and pyrrolidin-3-one. This reaction typically requires acidic or basic conditions to proceed at a reasonable rate.

Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the acetyl carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the pyrrolidin-3-one moiety yields acetic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the acetyl carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and expel the pyrrolidin-3-one anion, which is subsequently protonated.

Transacetylation: This reaction involves the transfer of the acetyl group from the pyrrolidinone nitrogen to another nucleophile, such as an alcohol or an amine. The mechanism is analogous to hydrolysis, with the alcohol or amine acting as the incoming nucleophile instead of water. This process is essentially a form of N-acylation of the incoming nucleophile.

Carbonyl Reactivity and Derivatization

This section pertains to the reactivity of the ketone carbonyl group at the 3-position of the pyrrolidinone ring. This carbonyl group is a key site for nucleophilic addition reactions. libretexts.org Its electrophilicity is enhanced by the electron-withdrawing acetyl group on the nitrogen atom.

Aldehydes and ketones are highly susceptible to nucleophilic attack at the carbonyl carbon, leading to the formation of a tetrahedral intermediate. creative-proteomics.comle.ac.uk This reactivity allows for a wide range of derivatization reactions, which are useful for structural confirmation and for synthesizing more complex molecules. nih.govddtjournal.com Common derivatization reactions for the ketone in this compound include:

Formation of Hydrazones: Reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine, 3-nitrophenylhydrazine) yields the corresponding hydrazone. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl, followed by dehydration. creative-proteomics.comresearchgate.net

Formation of Oximes: Treatment with hydroxylamine (B1172632) results in the formation of an oxime. The mechanism is similar to hydrazone formation. ddtjournal.com

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol (1-acetylpyrrolidin-3-ol) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

| Reactant | Product Type | General Reaction |

|---|---|---|

| Hydrazine (H₂NNH₂) | Hydrazone | Nucleophilic addition-elimination |

| Hydroxylamine (H₂NOH) | Oxime | Nucleophilic addition-elimination |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Nucleophilic addition (Reduction) |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Nucleophilic addition-elimination |

Reactions Involving the Pyrrolidinone Ring System

The pyrrolidinone ring itself possesses a lactam (cyclic amide) functionality, which has distinct reactivity compared to the exocyclic ketone.

Electrophilic Aromatic Substitution on the Pyrrolidinone Ring (if applicable)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, such as benzene, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egmakingmolecules.com This type of reaction is not applicable to this compound. The pyrrolidinone ring is a saturated, non-aromatic system. nih.gov It does not possess the continuous, delocalized π-electron system required for aromaticity and thus does not undergo electrophilic aromatic substitution. While the α-carbon to the ketone can undergo substitution via an enol or enolate intermediate, this proceeds through a different mechanism and is not classified as electrophilic aromatic substitution on the ring itself. pdx.edu

Nucleophilic Attack on the Lactam Carbonyl

The carbonyl group of the lactam is also an electrophilic site, but it is significantly less reactive than the ketone carbonyl. creative-proteomics.com The lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl group, which reduces the partial positive charge on the carbonyl carbon and makes it a weaker electrophile. wikipedia.org This is a general feature of amides and lactams. creative-proteomics.comwikipedia.org

Despite this reduced reactivity, nucleophilic attack can occur under more forcing conditions. Strong nucleophiles can attack the lactam carbonyl in a nucleophilic acyl substitution reaction. This reaction is analogous to the hydrolysis of linear amides and is a key step in the potential ring-opening of the lactam. nih.govnih.gov The process involves the formation of a tetrahedral intermediate which can then proceed to cleave the ring. researchgate.netbiomolther.org

| Carbonyl Group | Relative Reactivity | Reason | Typical Reaction |

|---|---|---|---|

| C3-Ketone | High | High polarization (C=O), no resonance donation. | Nucleophilic Addition |

| Lactam (Amide) | Low | Resonance donation from nitrogen reduces electrophilicity of carbonyl carbon. | Nucleophilic Acyl Substitution (under forcing conditions) |

Ring-Opening and Rearrangement Mechanisms

Ring-Opening: The pyrrolidinone ring can be opened by cleavage of the amide bond. This is typically achieved by hydrolysis under strong acidic or basic conditions, which involves nucleophilic attack at the lactam carbonyl as described above. wikipedia.orgnih.gov For instance, vigorous hydrolysis would break the cyclic amide bond to form the corresponding γ-amino acid derivative, 4-acetamido-4-oxobutanoic acid. Three-membered heterocycles are well-known for undergoing ring-opening reactions due to high ring strain; while five-membered rings like pyrrolidinone are more stable, they can still be opened under appropriate conditions. nih.gov

Rearrangement: Molecular rearrangements involve the migration of an atom or group within a molecule to form a new structural isomer. byjus.comnumberanalytics.com In some pyrrolidine and pyrroline (B1223166) systems, rearrangements can occur, often initiated by a reaction at a functional group. For this compound, the formation of reactive intermediates could potentially lead to rearrangements. For example, a related compound, 2-acetyl-1-pyrroline, has been observed to undergo rearrangement involving the hydrolytic ring-opening of the imine bond followed by an intramolecular condensation, forming an isomer. acs.org A similar pathway, perhaps initiated by enolization or another reaction at the C3-ketone, could conceivably lead to skeletal rearrangements of the pyrrolidinone ring under specific synthetic conditions.

Oxidative and Reductive Transformations of this compound

The reactivity of this compound is largely dictated by the ketone functional group at the 3-position and the tertiary amide at the 1-position. These sites are susceptible to a variety of oxidative and reductive transformations.

Reductive Transformations

The most common reductive transformation of this compound involves the conversion of its carbonyl group into a secondary alcohol, yielding 1-acetylpyrrolidin-3-ol. This reaction is a standard ketone reduction and can be accomplished using common hydride-donating reagents. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or milder, more selective agents such as sodium borohydride (NaBH₄) are effective. masterorganicchemistry.com The choice of reagent can be crucial in the presence of other sensitive functional groups. The general transformation is a key step in creating chiral pyrrolidinol structures, which are valuable in pharmaceutical synthesis.

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 1-Acetylpyrrolidin-3-ol | Ketone Reduction |

Oxidative Transformations

Oxidative processes related to this compound can proceed in two primary ways. Firstly, the compound itself can be synthesized via the oxidation of its corresponding alcohol, 1-acetylpyrrolidin-3-ol. Reagents such as pyridinium chlorochromate (PCC) are suitable for this transformation, providing the ketone with good yield. Secondly, this compound can undergo oxidation to form N-oxide derivatives. This typically involves oxidizing agents like hydrogen peroxide or various peracids.

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 1-Acetylpyrrolidin-3-ol | Pyridinium chlorochromate (PCC) | This compound | Alcohol Oxidation |

| This compound | Hydrogen peroxide (H₂O₂), Peracids | This compound N-oxide | N-Oxidation |

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes, optimizing conditions, and designing new synthetic pathways.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways involves identifying the sequence of elementary steps and characterizing any transient species, or intermediates, that form during the transformation. acs.org

A classic example is the mechanism for the reduction of the ketone in this compound by sodium borohydride (NaBH₄). chemguide.co.uk The process is an example of nucleophilic addition. chemguide.co.uk

Nucleophilic Attack: The reaction begins with the nucleophilic attack of a hydride ion (H⁻), sourced from the BH₄⁻ complex, on the electrophilic carbonyl carbon of the ketone. chemguide.co.ukyoutube.com

Intermediate Formation: This attack breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. youtube.com

Protonation: In a subsequent workup step, typically involving a mild acid or a protic solvent like methanol (B129727) or water, the negatively charged oxygen of the alkoxide intermediate is protonated to yield the final secondary alcohol product, 1-acetylpyrrolidin-3-ol. chemguide.co.uk

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for mapping reaction pathways. acs.orgbeilstein-journals.org For instance, DFT studies on the formation of related pyrrolidinone structures suggest that the synthesis can proceed through an acid-catalyzed condensation to produce an iminium intermediate, which then undergoes cyclization. beilstein-journals.org Such computational studies can predict the relative energies of intermediates and transition states, providing deep insight into the reaction mechanism. acs.orgbeilstein-journals.org Modern analytical techniques like mass spectrometry are also indispensable for detecting and characterizing short-lived, low-concentration reactive intermediates directly from a reaction mixture. researchgate.netchemicalbook.com

Kinetic Studies of this compound Transformations

Kinetic studies measure reaction rates to provide quantitative insight into a reaction mechanism, including the identification of the rate-determining step. While specific kinetic data for this compound are not extensively published, the principles can be understood from studies of analogous ketone reactions.

For example, kinetic studies on the reduction of ketones by metal hydrides are often designed to be pseudo-first-order by using a large excess of the hydride reagent. gatech.edu Research on the reduction of mesityl phenyl ketone with LiAlH₄ and its deuterated analogue, LiAlD₄, showed the reaction to be first order in both the ketone and the hydride. gatech.edu The study revealed a kinetic isotope effect (kH/kD) of 1.27, which indicates that the transfer of the hydride ion to the carbonyl carbon is part of the rate-determining step of the reaction. gatech.edu

Furthermore, kinetic analyses of other ketone reductions, such as the Meerwein-Ponndorf-Verley (MPV) reduction, provide valuable data on how reaction rates are affected by temperature and substrate structure. mdpi.com Such studies allow for the calculation of key kinetic parameters like the reaction rate constant (k) and the activation energy (Ea). mdpi.com

| Substrate | Temperature (°C) | Conversion (%) | Rate Constant (k, min⁻¹) |

|---|---|---|---|

| Cyclohexanone | 95 | 68.0 | 0.111 |

| Benzaldehyde | 95 | 89.1 | 0.212 |

| Acetophenone | 95 | 49.0 | 0.065 |

| 4-Methyl-2-pentanone | 95 | 40.0 | 0.050 |

These kinetic principles are directly applicable to the study of this compound. Theoretical calculations on related systems have also shown that kinetic selectivity can be more significant than thermodynamic selectivity, meaning the major product observed is the one that is formed fastest, not necessarily the one that is most stable. nih.gov This highlights the importance of kinetic control in achieving desired outcomes in the synthesis of pyrrolidinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

The ¹H NMR spectrum typically shows signals for the acetyl methyl protons, as well as the methylene (B1212753) protons at the C2, C4, and C5 positions of the pyrrolidine ring. The protons on the carbons adjacent to the nitrogen atom (C5) and the acetyl group are generally shifted downfield due to the electron-withdrawing nature of these groups. Similarly, the protons on the carbon adjacent to the ketone group (C2 and C4) are also deshielded.

A representative ¹H NMR spectrum of this compound in a suitable solvent like deuterochloroform (CDCl₃) would exhibit the following characteristic peaks. libretexts.orgchemistrysteps.com The exact chemical shifts can vary slightly depending on the solvent and concentration. sigmaaldrich.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity |

| Acetyl (CH₃) | 2.0 - 2.2 | Singlet (s) |

| H-2 | 3.9 - 4.1 | Triplet (t) or Multiplet (m) |

| H-4 | 2.5 - 2.7 | Triplet (t) or Multiplet (m) |

| H-5 | 3.6 - 3.8 | Triplet (t) or Multiplet (m) |

This is an interactive data table. Click on the headers to sort.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the clear resolution of each carbon signal. libretexts.orglibretexts.org

The carbonyl carbon of the ketone group is typically the most downfield signal due to significant deshielding. The carbonyl carbon of the acetyl group also appears at a downfield chemical shift. The carbons of the pyrrolidine ring show distinct signals based on their proximity to the nitrogen atom and the carbonyl group.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) Range |

| C=O (Ketone) | 205 - 215 |

| C=O (Acetyl) | 168 - 172 |

| C2 | 50 - 55 |

| C4 | 40 - 45 |

| C5 | 45 - 50 |

| Acetyl (CH₃) | 20 - 25 |

This is an interactive data table. Click on the headers to sort.

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. libretexts.orgnationalmaglab.org

COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. youtube.com For this compound, COSY would show correlations between the protons on adjacent carbons in the pyrrolidine ring (e.g., H-2 with H-4, and H-4 with H-5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. For example, the proton signal at ~4.0 ppm would show a cross-peak with the carbon signal at ~52 ppm, confirming their direct bond at the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. nptel.ac.in It is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For instance, the acetyl protons would show a correlation to the acetyl carbonyl carbon and the C5 carbon of the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of their through-bond connectivity. This is invaluable for determining stereochemistry and conformational preferences. In this compound, NOESY could reveal through-space interactions between the acetyl methyl protons and protons on the pyrrolidine ring, offering insights into the preferred conformation of the acetyl group.

In the solid state, molecular motion is restricted, leading to broad NMR signals due to anisotropic interactions like chemical shift anisotropy (CSA) and dipolar coupling. libretexts.org Solid-state NMR (ssNMR) techniques, such as magic-angle spinning (MAS) and cross-polarization (CP), are employed to overcome this line broadening and obtain high-resolution spectra of crystalline materials. crystalpharmatech.comualberta.ca

ssNMR can be used to study the crystalline form of this compound, providing information on:

Polymorphism : Identifying different crystalline forms (polymorphs) of the compound, which may exhibit different physical properties.

Molecular Conformation : Determining the precise conformation of the molecule in the solid state.

Intermolecular Interactions : Probing intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.com

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. researchgate.net The positions of these bands (in wavenumbers, cm⁻¹) are indicative of the bond strengths and the masses of the involved atoms.

Key characteristic vibrations for this compound include:

C=O Stretching : The spectrum will prominently feature two strong absorption bands corresponding to the carbonyl stretching vibrations. The ketone carbonyl (C=O) stretch typically appears in the range of 1750-1735 cm⁻¹, while the amide (acetyl) carbonyl stretch is found at a lower frequency, around 1660-1640 cm⁻¹, due to resonance with the nitrogen lone pair.

C-N Stretching : The stretching vibration of the carbon-nitrogen bond in the pyrrolidine ring is expected in the region of 1250-1020 cm⁻¹.

C-H Stretching : The stretching vibrations of the C-H bonds in the methyl and methylene groups will appear in the range of 3000-2850 cm⁻¹. libretexts.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) Range | Intensity |

| Ketone C=O | Stretching | 1750 - 1735 | Strong |

| Amide C=O (Acetyl) | Stretching | 1660 - 1640 | Strong |

| C-N | Stretching | 1250 - 1020 | Medium |

| C-H (sp³) | Stretching | 3000 - 2850 | Medium to Strong |

| CH₂ | Bending (Scissoring) | ~1465 | Medium |

| CH₃ | Bending (Asymmetric) | ~1450 | Medium |

| CH₃ | Bending (Symmetric) | ~1375 | Medium |

This is an interactive data table. Click on the headers to sort.

By analyzing the precise positions and shapes of these absorption bands, further details about the molecular conformation and intermolecular interactions can be inferred. For instance, shifts in the C=O stretching frequencies can provide insights into hydrogen bonding or other interactions in the condensed phase.

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

The key functional groups in this compound each contribute to a distinct region of the Raman spectrum. The carbonyl (C=O) stretching vibration of the ketone is expected to produce a strong band, typically in the range of 1700-1725 cm⁻¹. The amide I band, which is primarily due to the C=O stretching of the acetyl group, is also anticipated in a similar region, likely between 1630 and 1680 cm⁻¹. The exact positions of these bands can be influenced by the ring strain and the electronic effects of the substituents.

The pyrrolidine ring itself will exhibit a series of characteristic vibrations. A ring breathing mode, which involves the symmetric expansion and contraction of the entire ring, is expected to appear in the fingerprint region, typically around 900 cm⁻¹. scialert.netnih.gov Additionally, various CH₂ scissoring, wagging, and twisting modes from the pyrrolidine ring will populate the 1180-1470 cm⁻¹ region. nih.gov The C-N stretching vibrations of the amide and the C-C stretching vibrations of the ring skeleton will also contribute to the complex pattern of bands in the fingerprint region. For related β-lactam rings, characteristic vibrations have been identified between 1392 and 1782 cm⁻¹. researchgate.net

A summary of the expected characteristic Raman bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Predicted Intensity |

| C=O Stretch (Ketone) | Cyclic Ketone | 1700 - 1725 | Strong |

| C=O Stretch (Amide I) | Acetyl Group | 1630 - 1680 | Strong |

| CH₂ Scissoring | Pyrrolidine Ring | 1450 - 1470 | Medium |

| CH₂ Wagging/Twisting | Pyrrolidine Ring | 1180 - 1350 | Medium to Weak |

| Ring Breathing | Pyrrolidine Ring | ~900 | Medium |

| C-N Stretch | Amide | 1250 - 1350 | Medium |

| C-C Stretch | Ring Skeleton | 800 - 1200 | Medium to Weak |

These predicted vibrational modes provide a basis for the identification and structural verification of this compound using Raman spectroscopy.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₆H₉NO₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

The calculated monoisotopic mass of this compound is 127.06333 Da. mdpi.com Experimental HRMS analysis should yield a mass-to-charge ratio (m/z) that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

| Property | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| Theoretical Exact Mass | 127.06333 Da |

This high degree of accuracy is essential to differentiate this compound from other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS data for this compound is not extensively documented, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of related compounds, such as N-methyl-2-pyrrolidinone and other cyclic amines and ketones. nih.govacs.org

Upon electrospray ionization (ESI) in positive ion mode, this compound would likely form a protonated molecule, [M+H]⁺, with an m/z of 128.0711. The fragmentation of this precursor ion could proceed through several pathways:

Loss of the acetyl group: A common fragmentation pathway for N-acetylated compounds is the neutral loss of ketene (B1206846) (CH₂CO, 42.01 Da) from the acetyl group, leading to the formation of a fragment ion at m/z 86.0601. This would correspond to the protonated 3-pyrrolidinone (B1296849).

Ring cleavage: Alpha-cleavage adjacent to the ketone or the nitrogen atom is a characteristic fragmentation for cyclic compounds. Cleavage of the C-C bond adjacent to the carbonyl group could lead to the formation of various acylium ions and radical cations. For instance, cleavage of the bond between C2 and C3, followed by the loss of carbon monoxide, could occur.

Fragmentation of the pyrrolidine ring: The pyrrolidine ring can undergo cleavage to produce smaller fragment ions. The loss of ethylene (C₂H₄, 28.03 Da) is a common fragmentation pathway for pyrrolidine derivatives.

A proposed fragmentation pathway is summarized in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |

| 128.0711 ([M+H]⁺) | 86.0601 | 42.011 (CH₂CO) | Protonated 3-pyrrolidinone |

| 128.0711 ([M+H]⁺) | 100.0762 | 28.031 (C₂H₄) | Ion from loss of ethylene |

| 86.0601 | 58.0651 | 28.031 (C₂H₄) | Ion from further fragmentation |

The elucidation of these fragmentation pathways through MS/MS analysis provides definitive structural confirmation of this compound.

Electronic Spectroscopy and Chiroptical Properties

Electronic spectroscopy investigates the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light, while chiroptical techniques probe the differential interaction of chiral molecules with polarized light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The chromophores present in this compound are the ketone carbonyl group and the amide carbonyl group. These groups give rise to characteristic electronic transitions.

The most relevant transitions for this compound are the n → π* and π → π* transitions associated with the carbonyl groups.

n → π Transition:* This transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom) to an anti-bonding π* orbital. For cyclic ketones, the n → π* transition is typically observed as a weak absorption band in the near-ultraviolet region, around 280-300 nm. researchgate.net The molar absorptivity (ε) for this transition is generally low.

π → π Transition:* This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This is a higher energy transition and is expected to occur at a shorter wavelength, typically below 200 nm for an isolated carbonyl group.

The solvent can influence the position of these absorption bands. For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic (blue) shift, as the polar solvent molecules stabilize the non-bonding orbital more than the π* orbital.

| Transition Type | Chromophore | Expected λmax (nm) | Solvent Effects |

| n → π | Ketone C=O | 280 - 300 | Hypsochromic shift with increasing polarity |

| n → π | Amide C=O | ~210 - 220 | Hypsochromic shift with increasing polarity |

| π → π* | Ketone/Amide C=O | < 200 | Bathochromic shift with increasing polarity |

The UV-Vis spectrum of this compound would therefore be expected to show a weak absorption band in the 280-300 nm region and a much stronger absorption at shorter wavelengths.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, the introduction of a chiral center, for example, by substitution on the pyrrolidine ring, would render the molecule optically active and thus amenable to CD spectroscopy.

The CD spectrum of a chiral derivative of this compound would be dominated by the electronic transitions of the carbonyl chromophores. The n → π* transition of the ketone, being electronically forbidden but magnetically allowed, often gives rise to a distinct Cotton effect in the CD spectrum. The sign and magnitude of this Cotton effect are highly sensitive to the stereochemistry of the molecule.

For instance, a study on a chiral pyrrolidine derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, showed distinct Cotton effects in its experimental CD spectrum, with a positive effect at 278.40 nm and a negative effect at 245.60 nm. mdpi.com These were attributed to π-π* transitions. mdpi.com Theoretical calculations of the CD spectrum can be used to correlate the observed Cotton effects with the absolute configuration of the chiral centers. mdpi.com

For a hypothetical chiral derivative of this compound, the CD spectrum would provide crucial information about its three-dimensional structure.

| Transition | Expected Wavelength Region (nm) | Significance in CD Spectrum |

| n → π* (Ketone) | 280 - 300 | Strong Cotton effect, sensitive to the stereochemistry around the ketone. |

| n → π* (Amide) | 210 - 220 | Can contribute to the overall CD spectrum. |

| π → π* | < 220 | Intense Cotton effects, related to conjugated systems if present. |

The analysis of the CD spectrum of a chiral this compound derivative would be a powerful tool for assigning its absolute configuration and studying its conformational preferences in solution.

X-ray Crystallography for Absolute Structural Determination

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB), was conducted to obtain single-crystal X-ray diffraction data for this compound. The search revealed that as of the latest updates, no crystal structure for the isolated compound this compound has been deposited in these databases.

While the crystal structure of the pure compound is not available, structural information on the 1-acetylpyrrolidin-3-yl moiety has been obtained from X-ray diffraction studies of larger molecules where it is incorporated as a fragment. These studies, typically involving protein-ligand complexes, provide valuable insights into the preferred conformation of the pyrrolidinone ring system when interacting with a biological target.

For instance, the Protein Data Bank contains entries where derivatives of this compound act as ligands for various enzymes. In these complex structures, the pyrrolidine ring generally adopts a non-planar conformation, as is typical for five-membered rings, to minimize steric strain. The exact puckering of the ring and the orientation of the acetyl and ketone groups are influenced by the interactions with the surrounding amino acid residues in the protein's active site.

The absence of a dedicated crystal structure for this compound itself means that definitive experimental data on its solid-state packing, intermolecular interactions, and precise molecular geometry as a pure substance are not available. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing a benchmark for computational studies and a deeper understanding of its physical properties.

Below is a table summarizing the status of crystallographic data for this compound and a representative example of a protein-ligand complex containing the 1-acetylpyrrolidin-3-yl moiety.

Table 1: Status of Crystallographic Data for this compound

| Compound Name | Availability of Single Crystal X-ray Data | Notes |

| This compound | Not Available | A search of major crystallographic databases yielded no results for the isolated compound. |

Table 2: Example of a Protein Data Bank Entry Containing a this compound Moiety

| PDB ID | Description | Resolution (Å) | Moiety |

| 5UGB | Crystal structure of the EGFR kinase domain in complex with an inhibitor containing a 1-acetylpyrrolidin-3-yl group. wisc.edu | 2.53 | (3S)-1-acetylpyrrolidin-3-yl |

It is important to note that the structural details of the 1-acetylpyrrolidin-3-yl fragment within these protein complexes may not be fully representative of the conformation of the free molecule in its own crystal lattice.

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical methods are fundamental in elucidating the electronic properties of molecules. These ab initio and density functional theory (DFT) approaches offer a detailed understanding of molecular orbitals and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For molecules like this compound, DFT calculations can determine various ground-state properties.

Key properties derived from DFT calculations include:

Optimized Geometry: The three-dimensional arrangement of atoms corresponding to the minimum energy state.

Mulliken Atomic Charges: These charges provide an estimation of the partial charge on each atom in the molecule, which is useful for understanding electrostatic interactions. researchgate.netresearchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.govnih.govschrodinger.com A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Properties of a Pyrrolidinone Analog

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

This table presents hypothetical data for a pyrrolidinone analog to illustrate typical DFT calculation outputs, as specific data for this compound is not available.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. bluelaze.com These methods can provide highly accurate results, though they are often more computationally intensive than DFT. For this compound, ab initio calculations can be used to determine its electronic and vibrational properties.

Ab initio calculations can predict:

Electronic Energy: The total energy of the molecule in its electronic ground state.

Vibrational Frequencies: These calculations can predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.netnih.govrsc.orgchemrxiv.org This information is valuable for identifying the compound and understanding its structural features. The number of vibrational modes for a non-linear molecule is determined by the formula 3N-6, where N is the number of atoms. bluelaze.com

While a specific ab initio calculated vibrational spectrum for this compound is not available, studies on similar molecules like pyrrolidine have been performed. nih.gov These studies help in assigning the observed vibrational bands to specific molecular motions, such as C-H stretching, C=O stretching, and ring deformation modes.

Table 2: Representative Calculated Vibrational Frequencies for a Pyrrolidine Analog

| Vibrational Mode | Frequency (cm⁻¹) |

| C=O stretch | ~1750 |

| C-N stretch | ~1200 |

| CH₂ scissoring | ~1450 |

| Ring deformation | ~900 |

This table provides representative vibrational frequencies for a pyrrolidine analog to illustrate the type of data obtained from ab initio calculations, as specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.orgnih.gov MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of molecules like this compound.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be used to explore the conformational landscape of this compound in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water), researchers can observe how the solvent affects the puckering of the pyrrolidine ring and the orientation of the acetyl group.

Studies on related molecules, such as N-methylpyrrolidone in water, have shown that the pyrrolidone ring can have a significant structuring effect on the surrounding water molecules. rsc.orgcapes.gov.br These simulations can reveal preferential solvation sites and the formation of hydrogen bonds between the solute and solvent.

In the context of drug discovery, understanding how a molecule interacts with a protein target is crucial. MD simulations can be used to study the binding dynamics of this compound analogs to their biological targets. researchgate.net These simulations can provide insights into the stability of the protein-ligand complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding.

Molecular docking is often used as a starting point to predict the binding pose of a ligand in a protein's active site. nih.govresearchgate.net Following docking, MD simulations can be performed to refine the binding pose and assess the stability of the interactions over time. Such studies have been conducted on various pyrrolidine derivatives, revealing important interactions for their biological activity. tandfonline.comindexcopernicus.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov

SAR studies involve qualitatively assessing how modifications to a molecule's structure affect its activity. For pyrrolidine derivatives, SAR studies have provided insights into the importance of substituents on the pyrrolidine ring for their biological effects. nih.gov

QSAR modeling takes a quantitative approach by developing mathematical models that correlate the structural properties of a series of compounds with their biological activities. tandfonline.comnih.govscispace.com These models can then be used to predict the activity of new, unsynthesized compounds. QSAR studies on pyrrolidin-2-one derivatives have successfully explained their antiarrhythmic activity by correlating it with specific molecular descriptors. nih.gov Similarly, QSAR models have been developed for other pyrrolidine derivatives to understand their inhibitory activities against various enzymes. nih.gov

For this compound and its analogs, QSAR models could be developed by:

Compiling a dataset of compounds with their measured biological activities.

Calculating a variety of molecular descriptors for each compound (e.g., electronic, steric, and hydrophobic properties).

Using statistical methods to build a regression model that relates the descriptors to the activity.

Such models can guide the design of new analogs of this compound with improved potency and selectivity.

Molecular Docking and Virtual Screening for Target Identification

Structure-based drug design relies on the three-dimensional structure of the biological target, typically a protein or enzyme. Molecular docking and virtual screening are primary techniques used in this approach.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). vistas.ac.in This helps in understanding the binding mode and affinity. Virtual screening uses docking to rapidly assess large libraries of compounds against a protein target to identify potential "hits". osti.gov

To identify potential targets for this compound, a reverse docking approach can be used. In this method, the compound is docked against a panel of known protein structures. Targets that show favorable binding energies and interaction patterns are identified as potential candidates for the compound's biological activity. nih.gov

Potential targets for pyrrolidinone scaffolds, based on studies of similar structures, include enzymes like kinases, proteases, and synthases, as well as various receptors. mdpi.commdpi.com Docking studies can reveal key interactions, such as hydrogen bonds between the carbonyl groups of this compound and amino acid residues like serine or lysine (B10760008) in the active site of an enzyme. mdpi.com

| Potential Target Class | Example Target | Rationale for Interaction with Pyrrolidinone Scaffold |

|---|---|---|

| Enzymes (Synthases) | Glucosamine-6-phosphate synthase | The scaffold can fit into the active site and form key interactions. mdpi.com |

| Enzymes (Kinases) | Myeloid cell leukemia-1 (Mcl-1) | Pyrrolidine derivatives have been designed as inhibitors for this anti-apoptotic protein. nih.gov |

| Enzymes (Proteases) | Papain-like protease (PLpro) | Heterocyclic compounds can occupy binding grooves and disrupt function. chemrxiv.org |

| Receptors | Angiotensin II Receptor Type 1 (AT1) | Pyrrolidine derivatives have been designed as ligands for this receptor. nih.gov |

The insights gained from SAR, pharmacophore modeling, ADME/Tox predictions, and molecular docking converge in the rational design of novel derivatives. The goal is to optimize the parent structure of this compound to enhance its potency and selectivity for a specific biological target while maintaining favorable drug-like properties.

The design process might involve:

Scaffold Hopping or Decoration: Adding or modifying substituents at various positions on the pyrrolidinone ring to improve interactions with the target, guided by docking results.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve ADMET characteristics without losing biological activity. youtube.com

Iterative Optimization: Creating a small, focused library of virtual derivatives, predicting their activity and ADMET profiles, and then synthesizing only the most promising candidates for biological evaluation. nih.gov

For example, if docking studies identify an empty hydrophobic pocket in the target's binding site, a derivative of this compound could be designed with an additional hydrophobic group (e.g., a phenyl or benzyl (B1604629) group) at an appropriate position to fill this pocket, potentially increasing binding affinity and potency.

| Design Strategy | Objective | Computational Tool Guiding the Strategy | Example Modification on this compound |

|---|---|---|---|

| Add a hydrogen bond donor | Increase binding affinity via new H-bond | Molecular Docking | Introduce a hydroxyl group on a substituent. |

| Introduce a bulky hydrophobic group | Occupy a hydrophobic pocket in the target | Molecular Docking / SAR | Add a phenyl ring at the C4 position. |

| Modify a group to match pharmacophore | Ensure essential interactions for activity | Pharmacophore Modeling | Replace the N-acetyl with a different acyl group. nih.gov |

| Reduce molecular weight or polar surface area | Improve membrane permeability and oral absorption | ADME Prediction Tools | Simplify or remove non-essential substituents. |

Neurological and Nootropic Effects of Pyrrolidinone Derivatives

The pyrrolidone family of compounds has been a subject of neuropharmacological research for several decades, initially focusing on their nootropic (cognitive-enhancing) effects and later expanding to neuroprotection and antiepileptic applications. nih.gov These compounds are distinguished from other psychoactive drugs by their ability to enhance learning and memory without causing sedation or other adverse psychopharmacological actions. nih.gov

Pyrrolidinone derivatives exhibit various mechanisms for modulating the central nervous system (CNS). Certain synthetic cathinones containing a pyrrolidine ring, such as 3,4-Methylenedioxypyrovalerone (3,4-MDPV), produce psychostimulant effects by augmenting dopaminergic neurotransmission. d-nb.info These compounds can significantly increase extracellular dopamine (B1211576) levels in the brain, leading to locomotor stimulation. d-nb.info Other novel pyrrolidinyl derivatives are being investigated as modulators of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN2) channels, which are implicated in CNS and psychiatric disorders like autism, mood disorders, and schizophrenia. scinito.ainih.gov Furthermore, some 3-pyrrolidine-indole derivatives act as agonists or partial agonists at brain serotonin (B10506) 5-HT2A receptors, which are key targets for psychedelic agents that can alter perception, mood, and cognitive processes. nih.gov

The therapeutic potential of pyrrolidinone derivatives extends to neuroprotection and the treatment of epilepsy. nih.gov Levetiracetam, a well-known pyrrolidine anticonvulsant, is used as an adjunct therapy for partial and tonic-clonic seizures, and its mechanism is thought to involve the slowing of nerve transmission. drugs.com The class of drugs known as racetams, which are structurally related to pyrrolidinone, were first developed for their cognitive-enhancing effects, with piracetam (B1677957) being the progenitor. nih.gov

Research has demonstrated that novel pyrrolidine-2-one derivatives can offer neuroprotective effects against cognitive impairment. nih.govresearchgate.net In studies using scopolamine-induced cognitive deficit models in mice, these derivatives effectively treated behavioral and biochemical changes, with performance comparable to the established drug donepezil. nih.govresearchgate.net The mechanisms underlying these effects include the reduction of oxidative stress and inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.govresearchgate.net Additionally, some 1-acyl-2-pyrrolidinone derivatives have shown anticonvulsant effects in picrotoxin-induced seizure models, suggesting their activity may be due to the release of gamma-aminobutyric acid (GABA) upon hydrolysis. nih.gov